molecular formula C27H24ClFN4O5S2 B2764863 2-[[11-acetyl-4-(3-chloro-4-fluorophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 892281-72-0

2-[[11-acetyl-4-(3-chloro-4-fluorophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2764863
CAS No.: 892281-72-0
M. Wt: 603.08
InChI Key: ZRGKTWIBTKHTQP-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic derivative featuring a unique fusion of heterocyclic motifs. Its core structure includes an 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene scaffold substituted with a 3-chloro-4-fluorophenyl group at position 4, an acetyl group at position 11, and a thioether-linked acetamide moiety at position 3. The acetamide side chain is further functionalized with a 3,5-dimethoxyphenyl group.

Properties

IUPAC Name

2-[[11-acetyl-4-(3-chloro-4-fluorophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClFN4O5S2/c1-14(34)32-7-6-19-22(12-32)40-25-24(19)26(36)33(16-4-5-21(29)20(28)10-16)27(31-25)39-13-23(35)30-15-8-17(37-2)11-18(9-15)38-3/h4-5,8-11H,6-7,12-13H2,1-3H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGKTWIBTKHTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC(=C4)OC)OC)C5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClFN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps. The starting materials include 3-chloro-4-fluoroacetophenone and various reagents to construct the pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound.

Scientific Research Applications

2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and signaling pathways involved in disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Group Variations

2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide (Synonym: ChemDiv2_007199) Substituent Differences:

  • Phenyl vs. Halogenated Phenyl: The analogue features a simple phenyl group at position 4, whereas the target compound has a 3-chloro-4-fluorophenyl group.
  • Acetamide Side Chain : The analogue’s 2-methoxyphenyl group contrasts with the target’s 3,5-dimethoxyphenyl group. The latter’s symmetric substitution may enhance solubility or metabolic stability due to reduced steric hindrance .
    • Biological Implications : The absence of halogens in the analogue likely reduces its binding affinity to targets requiring halogen-specific interactions (e.g., certain kinases or GPCRs). However, the 2-methoxy group may confer selectivity for enzymes sensitive to ortho-substituted aromatics.

Hypothetical Analogues with Varying Substituents

  • Sulfur vs. Oxygen in the Tricyclic Core : Replacement of the thia (sulfur) moiety with oxygen could alter redox properties and hydrogen-bonding capacity, impacting interactions with metal ions or catalytic sites.
  • Variations in the Acetyl Group : Substituting the acetyl group with bulkier acyl chains (e.g., propionyl) might modulate membrane permeability or metabolic degradation rates.

Physicochemical and Pharmacokinetic Properties (Theoretical Analysis)

Property Target Compound ChemDiv2_007199 Analogue
Molecular Weight ~550 g/mol (estimated) ~530 g/mol (estimated)
LogP (Predicted) ~3.5 (due to halogens) ~2.8 (less hydrophobic)
Aqueous Solubility Low (halogens increase lipophilicity) Moderate (methoxy enhances polarity)
Metabolic Stability Likely higher (fluorine resists oxidation) Potentially lower (phenyl prone to CYP450 metabolism)

Research Findings and Methodological Context

  • LC/MS Profiling: Techniques highlighted in marine actinomycete studies () are critical for identifying minor tricyclic derivatives like the target compound. LC/MS can differentiate between halogenated and non-halogenated analogues based on mass shifts and fragmentation patterns .
  • Hit Dexter 2.0 Evaluation: As discussed in , tools like Hit Dexter 2.0 could assess the target compound’s risk of promiscuous binding. Its halogenated structure may reduce false-positive rates compared to simpler analogues, which might be flagged as "badly behaving" due to non-specific interactions .

Biological Activity

The compound 2-[[11-acetyl-4-(3-chloro-4-fluorophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC25H23ClN4O4S2
Molecular Weight543.1 g/mol
IUPAC Name2-[[11-acetyl-4-(3-chloro-4-fluorophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide
LogP4.471
Water SolubilityLogSw: -4.84

Structural Characteristics

The compound features a tricyclic structure with multiple functional groups that may influence its biological interactions. The presence of chlorine and fluorine atoms suggests potential for varied reactivity and specificity in biological systems.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds with triazole rings have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The thiazole moiety is known for its antimicrobial properties, potentially making this compound effective against certain bacterial strains.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds exhibited significant cytotoxic effects on various cancer cell lines (e.g., MCF-7 and HeLa cells). The mechanism was attributed to the inhibition of DNA synthesis and induction of apoptosis through caspase activation.
  • Antimicrobial Research :
    • In vitro studies reported in Pharmaceutical Biology highlighted the effectiveness of thiazole-containing compounds against Gram-positive and Gram-negative bacteria. The compound's structural features were linked to enhanced membrane permeability, leading to bacterial cell death .
  • Kinase Inhibition :
    • The compound was included in screening libraries targeting allosteric kinases, where it was found to inhibit specific kinase pathways involved in cancer progression. This suggests potential use as a targeted therapy in oncology .

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